molecular formula C12H15NO2 B6618618 3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine CAS No. 897657-13-5

3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine

Cat. No. B6618618
CAS RN: 897657-13-5
M. Wt: 205.25 g/mol
InChI Key: KQBSXSQVUQQRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4'-Dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine (also known as “spirodiclofen”) is a synthetic insecticide used to control a wide range of pests. It was first synthesized in the late 1960s and was registered for use in the United States in the early 1990s. Spirodiclofen has been used in various agricultural and horticultural applications, including control of aphids, spider mites, and whiteflies. It is considered to be a safe and effective insecticide, with low toxicity to humans, mammals, birds, and aquatic species.

Mechanism of Action

Spirodiclofen acts as an agonist of the nicotinic acetylcholine receptor (nAChR). This receptor is found in the central nervous system of insects and is responsible for the transmission of nerve impulses. When spirodiclofen binds to the receptor, it causes the nerve cells to depolarize, resulting in paralysis and death. Spirodiclofen also inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine. This further enhances its insecticidal activity.
Biochemical and Physiological Effects
Spirodiclofen acts on the nicotinic acetylcholine receptor (nAChR) to cause paralysis and death in insects. It also acts on other targets, such as enzymes, hormones, and proteins, to produce a variety of biochemical and physiological effects. These effects include disruption of the endocrine system, changes in gene expression, and inhibition of growth and development.

Advantages and Limitations for Lab Experiments

Spirodiclofen is a safe and effective insecticide with low toxicity to humans, mammals, birds, and aquatic species. It is also relatively easy to synthesize and store, making it suitable for use in laboratory experiments. However, it is important to note that spirodiclofen is a powerful insecticide and should be handled with care. In addition, it is important to note that spirodiclofen is not effective against all insect pests, and its effectiveness may vary depending on the species of insect.

Future Directions

The use of spirodiclofen in insect control has been established, but there is still much to be studied. Future research should focus on developing more effective formulations and application methods to increase the efficacy of spirodiclofen. In addition, research should be conducted to determine the environmental impact of spirodiclofen, as well as its potential toxicity to non-target species. Finally, research should be conducted to explore new applications of spirodiclofen, such as the control of plant diseases and the control of other insect pests.

Synthesis Methods

Spirodiclofen is synthesized by the condensation of 3,4-dihydro-1-hydroxy-2-naphthoic acid and 1,3-dioxolane-2-carboxylic acid. The reaction is carried out in the presence of an acid catalyst and a base, such as sodium hydroxide. The resulting product is a white crystalline solid with a melting point of 145-147°C.

Scientific Research Applications

Spirodiclofen has been studied extensively for its insecticidal properties. It acts as an agonist of the nicotinic acetylcholine receptor (nAChR), which is found in the central nervous system of insects. It binds to the receptor and causes the nerve cells to depolarize, resulting in paralysis and death. Spirodiclofen is also known to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine. This further enhances its insecticidal activity.

properties

IUPAC Name

spiro[1,3-dioxolane-2,7'-6,8-dihydro-5H-naphthalene]-2'-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-11-2-1-9-3-4-12(8-10(9)7-11)14-5-6-15-12/h1-2,7H,3-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBSXSQVUQQRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1C=CC(=C3)N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine

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